(2,3-Dihydro-1-benzofuran-7-yl)methanamine hydrochloride
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Overview
Description
(2,3-Dihydro-1-benzofuran-7-yl)methanamine hydrochloride is a chemical compound that belongs to the benzofuran class. . This compound is characterized by a benzofuran ring fused with a methanamine group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1-benzofuran-7-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 3-hydroxy-3H-benzofuran-2-one as a starting material, which undergoes a Friedel-Crafts alkylation followed by intramolecular lactonization . The reaction conditions often involve the use of strong acids or bases as catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-1-benzofuran-7-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanamine group to a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Halogenation or nitration can introduce new substituents on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran carboxylic acids, while reduction can produce benzofuran alcohols.
Scientific Research Applications
(2,3-Dihydro-1-benzofuran-7-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3-Dihydro-1-benzofuran-7-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. For instance, it can modulate neurotransmitter release or inhibit specific enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride: This compound has a similar structure but with a bromine substituent, which may alter its biological activity and chemical properties.
Benzofuran derivatives: Other derivatives like psoralen and angelicin have different substituents on the benzofuran ring, leading to varied pharmacological activities.
Uniqueness
(2,3-Dihydro-1-benzofuran-7-yl)methanamine hydrochloride is unique due to its specific structure, which allows it to interact with particular molecular targets
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-7-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-6-8-3-1-2-7-4-5-11-9(7)8;/h1-3H,4-6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSIFPJVWUQKHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=C2CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137783-22-1 |
Source
|
Record name | (2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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